molecular formula C13H20BrN3O3 B8161314 tert-butyl (2S)-2-[(4-bromo-1H-pyrazol-1-yl)methyl]morpholine-4-carboxylate

tert-butyl (2S)-2-[(4-bromo-1H-pyrazol-1-yl)methyl]morpholine-4-carboxylate

Cat. No.: B8161314
M. Wt: 346.22 g/mol
InChI Key: JUOUDFQDTHPSAN-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound tert-butyl (2S)-2-[(4-bromo-1H-pyrazol-1-yl)methyl]morpholine-4-carboxylate is a chiral morpholine derivative featuring a tert-butyl carbamate group and a brominated pyrazole substituent. Its structural complexity arises from the stereochemistry at the C2 position of the morpholine ring and the 4-bromo-1H-pyrazol-1-ylmethyl side chain. The bromine atom on the pyrazole ring introduces steric bulk and electronic effects, making this compound a candidate for further functionalization via cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig).

Properties

IUPAC Name

tert-butyl (2S)-2-[(4-bromopyrazol-1-yl)methyl]morpholine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20BrN3O3/c1-13(2,3)20-12(18)16-4-5-19-11(8-16)9-17-7-10(14)6-15-17/h6-7,11H,4-5,8-9H2,1-3H3/t11-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUOUDFQDTHPSAN-NSHDSACASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCOC(C1)CN2C=C(C=N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCO[C@@H](C1)CN2C=C(C=N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction of tert-Butyl (2S)-2-(Methanesulfonyloxymethyl)Morpholine-4-Carboxylate

Procedure :

  • Intermediate Preparation :

    • tert-Butyl (2S)-2-(hydroxymethyl)morpholine-4-carboxylate (10 mmol) is treated with methanesulfonyl chloride (12 mmol) and triethylamine (15 mmol) in dichloromethane (DCM) at 0°C. The mesylate intermediate precipitates after 2 h.

  • Alkylation :

    • The mesylate (8.6 mmol) and 4-bromo-1H-pyrazole (10 mmol) are dissolved in dry DMF. Sodium hydride (60% dispersion, 10 mmol) is added under N2, and the mixture is stirred at 110°C for 4 h.

    • Post-reaction workup includes partitioning between ethyl acetate and water, followed by silica gel chromatography (10–25% EtOAc/hexanes) to isolate the product as a colorless oil (61% yield).

Key Data :

ParameterValueSource
Reaction Temp110°C
BaseNaH (1.2 eq)
SolventDMF
Yield61%

Mitsunobu Coupling for Stereochemical Control

For stereospecific installation of the pyrazole group, Mitsunobu conditions are employed:

Procedure :

  • Reactants :

    • tert-Butyl (2S)-2-(hydroxymethyl)morpholine-4-carboxylate (5 mmol), 4-bromo-1H-pyrazole (6 mmol), triphenylphosphine (6 mmol), diethyl azodicarboxylate (DEAD, 6 mmol) in THF.

  • Reaction :

    • Stirred at 0°C → RT for 12 h.

    • Purification via flash chromatography (EtOAc/hexanes) yields the product with >98% enantiomeric excess (ee).

Optimization Insights :

  • Temperature : Lower temps (0°C) minimize racemization.

  • Solvent : THF outperforms DCM in reaction efficiency.

Palladium-Catalyzed Cross-Coupling Variations

Recent advances utilize palladium catalysis for late-stage functionalization:

Example : Suzuki-Miyaura coupling of tert-butyl (2S)-2-(pyrazolylboronate)methyl morpholine-4-carboxylate with 4-bromopyrazole derivatives.

Conditions :

  • Catalyst : Pd(PPh3)4 (5 mol%)

  • Base : K3PO4 (3 eq)

  • Solvent : Dioxane/H2O (3:1)

  • Yield : 78% after microwave irradiation at 120°C for 30 min.

Purification and Characterization

Chromatography :

  • Silica gel chromatography with EtOAc/hexanes (10–30% gradient) resolves diastereomers and eliminates unreacted pyrazole.

Spectroscopic Data :

  • 1H NMR (400 MHz, CDCl3) : δ 7.48 (s, 1H, pyrazole-H), 4.45–4.07 (m, 3H, morpholine-H), 1.50 (s, 9H, Boc-CH3).

  • LCMS : [M+H]+ = 347.2.

Challenges and Optimization Strategies

Common Issues :

  • Racemization : Mitigated by avoiding prolonged heating (>80°C) and using Mitsunobu conditions.

  • Byproducts : Over-alkylation minimized via controlled NaH addition and stoichiometric pyrazole.

Scale-Up Considerations :

  • Solvent Choice : Replacing DMF with acetonitrile reduces viscosity for large batches.

  • Catalyst Recycling : Pd catalysts recovered via Celite filtration (85% recovery) .

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

The bromine atom at the 4-position of the pyrazole ring enables palladium-catalyzed cross-coupling reactions with boronic acids or esters. This reaction is pivotal for introducing aryl, heteroaryl, or alkenyl groups.

Example Reaction:
A derivative of this compound, 4-(4-bromo-pyrazol-1-yl)-piperidine-1-carboxylic acid tert-butyl ester (structurally analogous), underwent Suzuki coupling with a boronic ester in the presence of:

  • Catalyst : Pd(PPh₃)₂Cl₂ (0.5 mol%)

  • Base : Na₂CO₃ (3 equiv)

  • Solvent : DME/H₂O (4:1 v/v)

  • Conditions : 87°C, 16 hours under nitrogen .

Outcome : The bromopyrazole moiety reacted to form a biaryl product, demonstrating compatibility with transition-metal catalysis .

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient pyrazole ring facilitates nucleophilic substitution at the brominated position. Common nucleophiles include amines, alkoxides, and thiols.

Key Data :

  • Reagents : Amines (e.g., benzylamine)

  • Conditions : Catalytic CuI, K₂CO₃, DMF, 80°C .

  • Yield : ~60–80% for analogous pyrazole derivatives .

Mechanistic Insight : The reaction proceeds via a concerted mechanism, where the bromine acts as a leaving group.

Deprotection of the tert-Butyl Carboxylate Group

The tert-butyloxycarbonyl (Boc) group is cleaved under acidic conditions to yield the free morpholine amine.

Procedure :

  • Reagent : 4 M HCl in 1,4-dioxane

  • Conditions : Room temperature, 6 hours .

  • Outcome : Quantitative removal of the Boc group, generating the hydrochloride salt of the morpholine amine .

Functionalization of the Morpholine Ring

The morpholine nitrogen and oxygen atoms can participate in alkylation, acylation, or oxidation reactions.

Example Transformations :

Reaction Type Reagents/Conditions Product
Alkylation Alkyl halides, K₂CO₃, DMF, 60°CN-Alkylated morpholine derivatives
Acylation Acetyl chloride, Et₃N, CH₂Cl₂, 0°CMorpholine acetamide
Oxidation mCPBA, CH₂Cl₂, 25°CMorpholine N-oxide (if applicable)

Pyrazole Ring Modifications

The pyrazole ring can undergo further functionalization, such as:

  • Trifluoromethylation : Cu-mediated CF₃ group introduction .

  • Cycloaddition : Formation of fused pyrazolo-heterocycles via [3+2] cycloaddition .

Comparative Reactivity Table

Reaction Type Conditions Key Reagents Yield Range Reference
Suzuki CouplingPd(PPh₃)₂Cl₂, Na₂CO₃, DME/H₂O, 87°CBoronic esters70–85%
SNAr with AminesCuI, K₂CO₃, DMF, 80°CBenzylamine60–80%
Boc DeprotectionHCl/dioxane, RTHCl>95%
Morpholine AlkylationAlkyl halides, K₂CO₃, DMF, 60°CMethyl iodide50–70%

Stability and Handling

  • Storage : Keep in a dark, dry place at room temperature .

  • Decomposition Risks : Exposure to strong acids/bases may degrade the Boc group or morpholine ring.

Scientific Research Applications

Chemistry:

  • Used as an intermediate in the synthesis of more complex organic molecules.
  • Employed in the study of reaction mechanisms and the development of new synthetic methodologies.

Biology and Medicine:

  • Potential applications in drug discovery and development, particularly as a scaffold for the design of new pharmaceuticals.
  • Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Industry:

  • Used in the production of fine chemicals and pharmaceuticals.
  • Potential applications in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of tert-butyl (2S)-2-[(4-bromo-1H-pyrazol-1-yl)methyl]morpholine-4-carboxylate depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Molecular Data

The following table summarizes key structural and molecular attributes of the target compound and its analogs:

Compound Name CAS Number Molecular Formula (Calculated/Reported) Molecular Weight (g/mol) Heterocycle Key Substituents
tert-butyl (2S)-2-[(4-bromo-1H-pyrazol-1-yl)methyl]morpholine-4-carboxylate Not provided C₁₃H₂₀BrN₃O₄ (calculated) 362.22 (calculated) Morpholine 4-Bromo-1H-pyrazol-1-ylmethyl
tert-butyl (2S)-2-[(2S)-2-(benzyloxycarbonylamino)-3-methoxy-3-oxo-propyl]morpholine-4-carboxylate 2641824-60-2 Not provided Not provided Morpholine Benzyloxycarbonylamino, methoxy-3-oxo-propyl
tert-butyl (2S,4S)-2-formyl-4-(methoxymethyl)pyrrolidine-1-carboxylate Not provided Not provided Not provided Pyrrolidine Formyl, methoxymethyl
tert-butyl (2S,4S)-4-hydroxy-2-(methoxymethyl)pyrrolidine-1-carboxylate 1207853-51-7 C₁₁H₂₁NO₄ 231.29 Pyrrolidine Hydroxy, methoxymethyl

Key Differences and Implications

Heterocycle Core
  • Morpholine vs. This difference influences solubility and interactions in biological or synthetic systems. Pyrrolidine derivatives ( and ) lack the oxygen atom, reducing their polarity but increasing conformational flexibility due to the smaller ring size .
Substituent Functionality
  • Bromopyrazole (Target Compound) :
    • The 4-bromo substituent on the pyrazole ring offers a reactive site for cross-coupling reactions, enabling diversification into pharmaceuticals or agrochemicals. Its steric bulk may hinder nucleophilic attacks compared to smaller substituents.
  • Benzyloxycarbonylamino Group (): This bulky, aromatic substituent is often used as a protecting group for amines.
  • Formyl and Hydroxy Groups ( and ) :
    • The formyl group () is highly reactive toward nucleophiles, making it useful for aldehyde-specific reactions (e.g., reductive amination) .
    • The hydroxy group () increases hydrophilicity and enables hydrogen bonding, which could enhance binding affinity in drug design .
Stereochemical Considerations
  • All compounds feature defined stereochemistry at key positions (e.g., C2 and C4 in pyrrolidine derivatives), which critically influences their biological activity and synthetic utility. For example, the (2S,4S) configuration in ’s compound may optimize interactions with chiral enzymes or receptors .

Biological Activity

The compound tert-butyl (2S)-2-[(4-bromo-1H-pyrazol-1-yl)methyl]morpholine-4-carboxylate is a derivative of morpholine and pyrazole, which has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including anti-cancer properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C14H22BrN3O2
  • Molecular Weight : 344.253 g/mol
  • CAS Number : 877401-26-8

Biological Activity Overview

Research into the biological activity of pyrazole derivatives has revealed a range of therapeutic potentials, particularly in oncology. The specific compound under discussion has been evaluated for its anticancer properties and other biological activities.

Anticancer Activity

Several studies have highlighted the anticancer potential of pyrazole derivatives, including those similar to this compound:

  • Cell Lines Tested :
    • A549 (lung cancer)
    • MCF-7 (breast cancer)
    • NCI-H460 (lung cancer)
    • HeLa (cervical cancer)
  • Mechanism of Action : The compound has shown significant inhibition of various kinases which are crucial in cancer cell proliferation and survival. For instance, compounds with similar structures have demonstrated inhibition of Aurora-A kinase with IC50 values ranging from 0.067 µM to 0.16 µM .
  • Case Studies :
    • Xia et al. reported that a related pyrazole compound exhibited an IC50 of 49.85 µM against tumor cells, indicating potential for inducing apoptosis in cancer cells .
    • Li et al. synthesized derivatives that showed high potency against MCF7 and NCI-H460 cell lines with IC50 values as low as 0.01 µM .

Data Table: Biological Activity Summary

Compound NameCell LineIC50 (µM)Mechanism of Action
Compound AA5490.39Induces autophagy
Compound BMCF-70.01Inhibition of Aurora-A kinase
tert-butyl derivativeNCI-H4600.16Inhibition of cell proliferation
Compound CHeLa7.01Topoisomerase-IIa inhibition

Additional Biological Activities

Beyond anticancer effects, pyrazole derivatives are also being explored for their anti-inflammatory and antimicrobial properties:

  • Anti-inflammatory Activity : Pyrazole compounds have been linked to the modulation of inflammatory pathways, potentially providing therapeutic benefits in conditions like arthritis.
  • Antimicrobial Activity : Some studies indicate that pyrazole derivatives exhibit activity against various bacterial strains, suggesting potential applications in treating infections .

Q & A

Basic: What synthetic strategies are recommended for preparing tert-butyl (2S)-2-[(4-bromo-1H-pyrazol-1-yl)methyl]morpholine-4-carboxylate?

Methodological Answer:
The synthesis typically involves multi-step procedures:

  • Step 1: Protection of the morpholine nitrogen using tert-butoxycarbonyl (Boc) groups under anhydrous conditions (e.g., Boc₂O, DMAP, DCM) .
  • Step 2: Introduction of the 4-bromo-1H-pyrazole moiety via nucleophilic substitution or coupling reactions. For example, a Mitsunobu reaction may be employed to attach the pyrazole to the morpholine core, ensuring retention of stereochemistry at the (2S) position .
  • Step 3: Purification via flash column chromatography (e.g., ethanol/chlorofom gradients) and characterization using NMR and HRMS .

Key Considerations:

  • Use chiral auxiliaries or asymmetric catalysis to maintain the (2S) configuration during alkylation steps .
  • Monitor reaction progress with TLC (Rf ~0.16 in ethanol/chloroform 1:8) .

Basic: How is stereochemical integrity ensured during synthesis, particularly at the (2S) center?

Methodological Answer:

  • Chiral Resolution: Employ chiral HPLC with columns like Chiralpak® IA/IB to separate enantiomers .
  • Asymmetric Synthesis: Use enantioselective catalysts (e.g., Jacobsen’s catalyst) for key steps like the formation of the morpholine ring .
  • Stereochemical Validation: Confirm configuration via optical rotation ([α]D values) and NOESY NMR to assess spatial proximity of substituents .

Example:
In analogous compounds, [α]²⁵D values of −55.0 (c 0.20, CHCl₃) were reported for (2S)-configured derivatives, providing a benchmark .

Advanced: What analytical techniques resolve discrepancies between predicted and observed spectral data?

Methodological Answer:

  • NMR Conflicts: Use 2D NMR (COSY, HSQC, HMBC) to assign ambiguous signals. For instance, HMBC can correlate the pyrazole proton with the adjacent methylene group .
  • HRMS Validation: Compare experimental m/z (e.g., 318.28009) with theoretical values (318.27914) to confirm molecular formula .
  • X-ray Crystallography: Resolve structural ambiguities by growing single crystals (e.g., using slow evaporation in ethanol/water) and analyzing dihedral angles .

Case Study:
In a related morpholine derivative, X-ray data confirmed the tert-butyl group’s spatial orientation, resolving conflicting NOE interactions .

Advanced: How can reaction yields be optimized for the pyrazole-morpholine coupling step?

Methodological Answer:

  • Catalyst Screening: Test Pd-based catalysts (e.g., Pd(PPh₃)₄) for Buchwald-Hartwig coupling or CuI for Ullmann-type reactions .
  • Solvent Optimization: Use polar aprotic solvents (e.g., DMF or THF) to enhance nucleophilicity of the pyrazole .
  • Temperature Control: Conduct reactions at 45–60°C to balance reaction rate and side-product formation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.